molecular formula C17H24N2O4 B2963548 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 1214057-04-1

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B2963548
CAS No.: 1214057-04-1
M. Wt: 320.389
InChI Key: ZGEORLKSWXAMBW-UHFFFAOYSA-N
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Description

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C18H24N2O6. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms using tert-butoxycarbonyl (Boc) groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the benzyl and tert-butoxycarbonyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEORLKSWXAMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214057-04-1
Record name 4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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